A Technical Guide to Screening for Bacteriocin-Producing Lactic Acid Bacteria
A Technical Guide to Screening for Bacteriocin-Producing Lactic Acid Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies for isolating, identifying, and characterizing lactic acid bacteria (LAB) that produce bacteriocins, which are ribosomally synthesized antimicrobial peptides. These compounds hold significant promise as natural preservatives in the food industry and as potential therapeutic agents. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes complex biological and experimental workflows.
Introduction to Bacteriocins and Lactic Acid Bacteria
Lactic acid bacteria are a group of Gram-positive, non-spore-forming, catalase-negative microorganisms that produce lactic acid as a major end-product of carbohydrate fermentation. They are widespread in nature and are commonly found in fermented foods.[1] Certain strains of LAB produce bacteriocins, which are proteinaceous antimicrobial compounds that can inhibit the growth of closely related bacterial species as well as spoilage and pathogenic bacteria.[1][2] This inhibitory activity makes them attractive candidates for development as biopreservatives and novel antimicrobial drugs.[2]
The production of many bacteriocins, particularly the class II bacteriocins, is tightly regulated by a cell-density-dependent mechanism known as quorum sensing.[3][4] This process typically involves a three-component signal transduction system composed of an induction factor (IF), a histidine protein kinase (HK), and a response regulator (RR).[3][4][5]
Experimental Workflow for Screening
The process of screening for bacteriocin-producing LAB involves a multi-step approach that begins with the isolation of candidate bacteria and progresses through primary and secondary screening to the final characterization of the bacteriocin.
Caption: A generalized workflow for the screening of bacteriocin-producing LAB.
Detailed Experimental Protocols
Isolation of Lactic Acid Bacteria from Dairy Products
This protocol describes the isolation of LAB from sources such as milk and yogurt.
Materials:
-
Dairy product sample (e.g., raw milk, yogurt)
-
Sterile 0.85% (w/v) sodium chloride (saline) solution
-
De Man, Rogosa, and Sharpe (MRS) agar (B569324) plates
-
Sterile test tubes, pipettes, and spreader
-
Incubator
Procedure:
-
Prepare a tenfold serial dilution of the sample. Homogenize 1 mL of a liquid sample or 1 g of a solid sample in 9 mL of sterile saline solution to create a 10⁻¹ dilution.[6]
-
Continue the serial dilutions up to 10⁻⁸ by transferring 1 mL of the previous dilution into 9 mL of sterile saline.[6]
-
Plate 0.1 mL of the appropriate dilutions (e.g., 10⁻⁵ to 10⁻⁷) onto MRS agar plates.
-
Spread the inoculum evenly over the agar surface using a sterile spreader.[7]
-
Incubate the plates anaerobically at 37°C for 48 hours.[6][8]
-
Select distinct colonies and purify them by re-streaking onto fresh MRS agar plates.
-
Perform Gram staining and a catalase test on the purified isolates. LAB are Gram-positive and catalase-negative.[6]
Primary Screening: Spot-on-Lawn Assay
This is a rapid qualitative method to screen a large number of isolates for antimicrobial activity.
Materials:
-
Purified LAB isolates grown in MRS broth
-
Indicator strain (e.g., Listeria monocytogenes, Staphylococcus aureus) grown in appropriate broth (e.g., BHI broth)
-
Soft agar (e.g., BHI with 0.7% agar)
-
Base agar plates (e.g., BHI agar)
-
Sterile micropipette and tips
Procedure:
-
Prepare a lawn of the indicator strain by inoculating soft agar (kept at 45°C) with an overnight culture of the indicator organism (approximately 10⁶ CFU/mL).
-
Pour the seeded soft agar onto a pre-poured base agar plate and allow it to solidify.
-
Spot 2-10 µL of an overnight culture of each LAB isolate onto the surface of the indicator lawn.[9]
-
Allow the spots to dry and then incubate the plates under conditions suitable for the indicator strain (e.g., 37°C for 24 hours).
-
Observe the plates for clear zones of inhibition around the spots of the LAB isolates. The presence of a clear zone indicates antimicrobial activity.[9]
Secondary Screening: Agar Well Diffusion Assay
This method is used to quantify the antimicrobial activity of the cell-free supernatant of the selected LAB isolates.[10][11]
Materials:
-
LAB isolates grown in MRS broth
-
Indicator strain
-
Soft agar and base agar plates
-
Sterile centrifuge tubes
-
Syringe filters (0.22 µm)
-
Sterile cork borer or pipette tip
Procedure:
-
Culture the selected LAB isolates in MRS broth at 37°C for 18-24 hours.
-
Centrifuge the culture at 10,000 x g for 15 minutes to pellet the cells.
-
Collect the supernatant and adjust its pH to 6.5-7.0 with 1N NaOH to exclude the inhibitory effect of organic acids.[11]
-
Sterilize the pH-adjusted supernatant by passing it through a 0.22 µm syringe filter. This is the cell-free supernatant (CFS).
-
Prepare an indicator lawn as described in the spot-on-lawn assay.
-
Create wells (6-8 mm in diameter) in the agar using a sterile cork borer or the wide end of a sterile pipette tip.[12]
-
Add a defined volume (e.g., 50-100 µL) of the CFS into each well.[11][13]
-
Incubate the plates at the optimal temperature for the indicator strain for 24 hours.
-
Measure the diameter of the inhibition zone around each well. The activity is often expressed in arbitrary units per milliliter (AU/mL), which is the reciprocal of the highest dilution of the CFS that still produces a definite zone of inhibition.
PCR-Based Screening for Bacteriocin Genes
This molecular technique is used to detect the presence of known bacteriocin-related genes in the selected LAB isolates.[14][15]
Materials:
-
Genomic DNA extracted from LAB isolates
-
Specific primers for target bacteriocin genes (see Table 2)
-
PCR master mix (containing Taq polymerase, dNTPs, and buffer)
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Extract genomic DNA from the LAB isolates using a suitable commercial kit or standard protocol.
-
Set up the PCR reaction by combining the genomic DNA, specific forward and reverse primers, PCR master mix, and nuclease-free water.[16]
-
Perform PCR using a thermocycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times). A typical protocol might involve an initial denaturation at 94°C for 5 min, followed by 30-35 cycles of 94°C for 30s, an annealing temperature specific to the primers for 30s, and 72°C for 1 min, with a final extension at 72°C for 5-10 min.[17]
-
Analyze the PCR products by agarose gel electrophoresis.[16]
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). The presence of a band of the expected size indicates the presence of the target bacteriocin gene.
Data Presentation
Quantitative Antimicrobial Activity
The antimicrobial activity of bacteriocins is often quantified and reported in Arbitrary Units per milliliter (AU/mL).
| Lactic Acid Bacteria Strain | Indicator Organism | Antimicrobial Activity (AU/mL) | Reference |
| Lacticaseibacillus rhamnosus XN2 | Listeria monocytogenes | 3200 | [18] |
| Lactobacillus plantarum | Staphylococcus aureus | Not specified | [19] |
| Lactobacillus plantarum | Escherichia coli | Not specified | [19] |
| Lactobacillus plantarum | Listeria monocytogenes | Not specified | [19] |
| Lactococcus lactis DZ2 | Various Gram-positive and Gram-negative bacteria | Not specified | [20] |
Antimicrobial Spectrum of Bacteriocins
Bacteriocins exhibit varying ranges of inhibitory activity against different microorganisms.
| Bacteriocin Producer | Indicator Strain | Inhibition | Reference |
| Lacticaseibacillus rhamnosus ZFM216 | Staphylococcus aureus | +++ | [19] |
| Listeria monocytogenes | +++ | [19] | |
| Escherichia coli | ++ | [19] | |
| Pseudomonas aeruginosa | ++ | [19] | |
| Salmonella cholerae | ++ | [19] | |
| Lactobacillus plantarum from Chinese pickle | Staphylococcus aureus ATCC 6538 | +++ | [21] |
| Escherichia coli ATCC 8739 | +++ | [21] | |
| Lactococcus lactis DZ2 | Gram-positive bacteria | + | [20] |
| Gram-negative bacteria | + | [20] |
Note: Inhibition levels are qualitatively represented as + (low), ++ (medium), and +++ (high) based on the information in the cited sources.
Primer Sequences for PCR Screening of Bacteriocin Genes
| Bacteriocin Gene | Primer Sequence (5' to 3') | Reference |
| Pediocin PA-1 (pedA1) | F: GCTACAGTCATCATGATTGG R: CCAGGTTTGCGGTAATAG | [22] |
| Nisin (nisQ) | F: GCAACGCGTTCATATTGTT R: CATGCCAGCTTTACGTCA | [22] |
| Plantaricin (planA) | F: GCGCAAGATTTCATTTCA R: GCTTTGCTTTTGGATTGT | [22] |
| Sakacin (skgA1) | F: GCTACAGTCATCATGATTGG R: CCAGGTTTGCGGTAATAG | [22] |
Regulation of Bacteriocin Production: Quorum Sensing
The production of many class II bacteriocins is regulated by a quorum-sensing mechanism, which allows bacteria to coordinate gene expression in response to cell population density.[3][4] This system typically involves three key components: an induction factor (IF), a membrane-associated histidine protein kinase (HK), and a cytoplasmic response regulator (RR).[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Bacteriocins: Properties and potential use as antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quorum-Sensing Regulation of the Production of Blp Bacteriocins in Streptococcus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
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- 8. bbrc.in [bbrc.in]
- 9. Frontiers | Targeted Screening of Lactic Acid Bacteria With Antibacterial Activity Toward Staphylococcus aureus Clonal Complex Type 1 Associated With Atopic Dermatitis [frontiersin.org]
- 10. Basic Antibacterial Assay to Screen for Bacteriocinogenic Lactic Acid Bacteria and to Elementarily Characterize Their Bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijcmas.com [ijcmas.com]
- 12. youtube.com [youtube.com]
- 13. scielo.br [scielo.br]
- 14. A 'bacteriocin PCR array' for identification of bacteriocin-related structural genes in lactic acid bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. asm.org [asm.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Isolation and Characterization of Bacteriocin-Producing Lacticaseibacillus rhamnosus XN2 from Yak Yoghurt and Its Bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
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